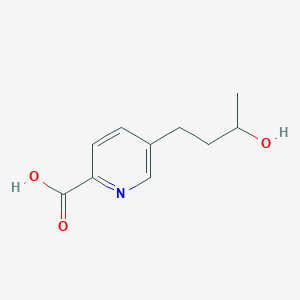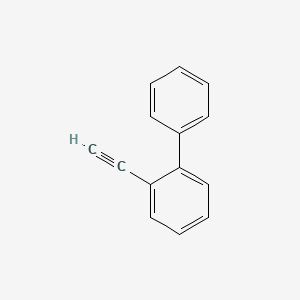
2-Ethynyl-1,1'-biphenyl
Übersicht
Beschreibung
2-Ethynyl-1,1'-biphenyl (also known as 2-ethynylbiphenyl, 2-EBP, or 2-ethyne-biphenyl) is a synthetic organic compound that is primarily used as a starting material in organic synthesis. It is a colorless liquid with a faint ethereal odor and is soluble in most organic solvents. It is a versatile building block for organic syntheses, and its reactivity has been studied extensively.
Wissenschaftliche Forschungsanwendungen
Self-Assembly and Sensing Study
A study demonstrates the synthesis of a dinuclear organometallic acceptor containing Pt-ethynyl functionality. This compound, involving 2-Ethynyl-1,1'-biphenyl, self-assembles into metallamacrocycles, which exhibit fluorescence and are useful for sensing electron-deficient nitroaromatic compounds like picric acid, a secondary chemical explosive. This illustrates its potential in chemical sensing and fluorescence applications (Shanmugaraju, Joshi, & Mukherjee, 2011).
1D Nanowires Assembly
Another research explores the assembly of conjugated 1D nanowires using compounds with edge-on biphenyl moieties of a benzene core derivatized biaxially with four ethynyl-biphenyls. The rotatable features of ethynyls in these compounds allow dual adaptability of edge-on and face-on orientations for the aromatic rings, indicating significant potential in nanotechnology and materials science (Lee et al., 2014).
Photophysical and Electronic Properties
Research on this compound derivatives focuses on their photophysical and electronic properties. For instance, a study on 2,3,4,5-tetraphenylsiloles with different 1,1-substituents highlights how these compounds exhibit photoluminescence and nanoaggregation, influenced by their electronic structure. Such properties are essential in the development of advanced materials for optoelectronic applications (Chen et al., 2003).
Polymerization Potential
This compound is also significant in polymer science. A study discusses the polymerization of 4-bromo-4′-ethynyl biphenyl using a palladium catalyst system, producing polymers with notable thermal stability. This research demonstrates the material's potential in creating new polymers with specific thermal and mechanical properties (Trumbo & Marvel, 1987).
Metabolic Studies
In biochemistry, the metabolic oxidation of the ethynyl group in compounds like 4-ethynylbiphenyl is a topic of interest. For example, a study finds that 4-ethynylbiphenyl undergoes extensive metabolism in rats, involving aromatic hydroxylation and oxidation of the ethynyl group. This research provides insights into the metabolic pathways of such compounds, which is crucial in understanding their biochemical interactions and potential therapeutic applications (Wade et al., 1981).
Safety and Hazards
Safety information for 2-Ethynyl-1,1’-biphenyl suggests that contact with skin and eyes should be avoided . Formation of dust and aerosols should also be avoided . Special instructions should be obtained before use .
Relevant Papers
Several papers have been published on 2-Ethynyl-1,1’-biphenyl and related compounds. These include studies on the synthesis of enetriynes , the evaluation of 3-(phenylethynyl)-1,1’-biphenyl-2-carboxylate derivatives , and the mechanisms of the ethynyl radical reaction with molecular oxygen .
Wirkmechanismus
Target of Action
The primary target of 1-ethynyl-2-phenylbenzene, also known as 2-Ethynyl-1,1’-biphenyl, is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This process maintains the aromaticity of the benzene ring . The mechanism involves two steps :
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile, forming an arenium ion .
- Step 2 (Fast) : A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reform aromaticity .
Biochemical Pathways
It’s known that the compound undergoes electrophilic aromatic substitution, a common reaction in organic chemistry .
Pharmacokinetics
Its molecular weight (17823) and physical form (liquid) suggest that it may have good bioavailability .
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This occurs after the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate, and a proton is removed from this intermediate .
Action Environment
The action of 1-ethynyl-2-phenylbenzene can be influenced by various environmental factors. For instance, the temperature at which the reaction takes place could affect the rate and outcome of the reaction . .
Biochemische Analyse
Biochemical Properties
2-Ethynyl-1,1’-biphenyl plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. The interaction between 2-Ethynyl-1,1’-biphenyl and cytochrome P450 involves the binding of the ethynyl group to the enzyme’s active site, leading to the modulation of its catalytic activity. Additionally, 2-Ethynyl-1,1’-biphenyl can interact with other biomolecules such as glutathione, influencing redox reactions within the cell .
Cellular Effects
The effects of 2-Ethynyl-1,1’-biphenyl on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the activation of transcription factors such as NF-κB and AP-1. These transcription factors play a crucial role in regulating gene expression in response to various stimuli. Furthermore, 2-Ethynyl-1,1’-biphenyl can affect cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
At the molecular level, 2-Ethynyl-1,1’-biphenyl exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of enzyme activity by binding to the active site of target enzymes. This binding can lead to conformational changes in the enzyme, reducing its catalytic efficiency. Additionally, 2-Ethynyl-1,1’-biphenyl can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby influencing various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethynyl-1,1’-biphenyl have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to 2-Ethynyl-1,1’-biphenyl can lead to cumulative effects on cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 2-Ethynyl-1,1’-biphenyl in animal models vary with dosage. At low doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity. Threshold effects have been noted, where a certain dosage level must be reached before observable effects occur. High doses of 2-Ethynyl-1,1’-biphenyl can result in adverse effects such as liver damage and oxidative stress .
Metabolic Pathways
2-Ethynyl-1,1’-biphenyl is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of 2-Ethynyl-1,1’-biphenyl, leading to the formation of various metabolites. The compound can also interact with cofactors such as NADPH, which are essential for the enzymatic reactions. The metabolic pathways involving 2-Ethynyl-1,1’-biphenyl can influence the levels of other metabolites and overall metabolic flux within the cell .
Transport and Distribution
Within cells and tissues, 2-Ethynyl-1,1’-biphenyl is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its accumulation in certain cellular compartments. The distribution of 2-Ethynyl-1,1’-biphenyl can affect its localization and overall activity within the cell .
Subcellular Localization
The subcellular localization of 2-Ethynyl-1,1’-biphenyl is influenced by various factors, including targeting signals and post-translational modifications. The compound has been observed to localize in the cytoplasm and the endoplasmic reticulum, where it can interact with enzymes and other biomolecules. The localization of 2-Ethynyl-1,1’-biphenyl can impact its activity and function, particularly in the context of its interactions with cellular organelles .
Eigenschaften
IUPAC Name |
1-ethynyl-2-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10/c1-2-12-8-6-7-11-14(12)13-9-4-3-5-10-13/h1,3-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWUZMMAZOQEEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52889-62-0 | |
| Record name | 2-ethynyl-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-ethynyl-1,1'-biphenyl in the synthesis of pentahelicene?
A1: this compound serves as the starting material in the synthesis of pentahelicene. The research paper describes a catalytic process where platinum (II) complexes, containing novel cyclopropenylidene-stabilized phosphenium cations, facilitate a 6-endo-dig cyclization reaction. This reaction transforms the linear structure of this compound into the helical structure characteristic of pentahelicene. []
Q2: Why is this particular catalytic system significant for pentahelicene synthesis?
A2: The platinum (II) complexes featuring the cyclopropenylidene-stabilized phosphenium cations demonstrated notable catalytic activity, effectively accelerating the formation of pentahelicene from this compound. [] Further research into this system could lead to optimization of reaction conditions and potentially the development of more efficient synthetic routes to pentahelicene and related helical structures.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(1R)-1-hydroxy-2-{[(2S)-4-(4-hydroxyphenyl)butan-2-yl]amino}ethyl]phenol](/img/structure/B1254682.png)
![(1R,13S,15R,18R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol](/img/structure/B1254683.png)
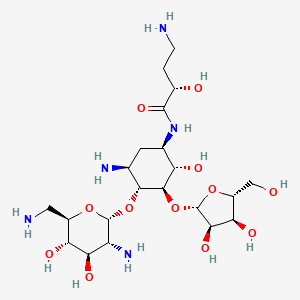

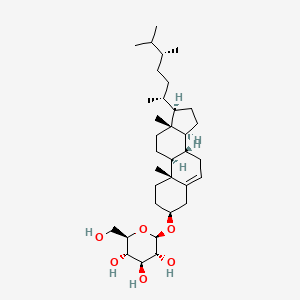
![8-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-1,5,7,9,11,13-hexamethyl-3,15,17-trioxabicyclo[12.3.0]heptadecane-4,12,16-trione](/img/structure/B1254695.png)
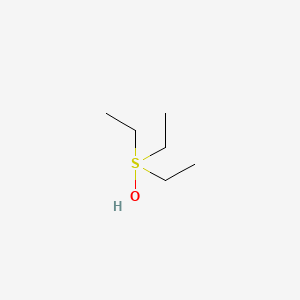
![2-Methoxy-4-[(2S)-3beta,4alpha-dimethyl-5alpha-(1,3-benzodioxole-5-yl)tetrahydrofuran-2alpha-yl]phenol](/img/structure/B1254698.png)
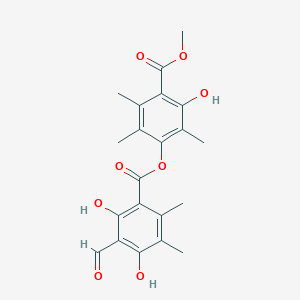


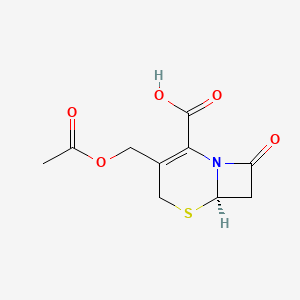
![(7R,9S)-9-acetyl-7-[[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-2-oxanyl]oxy]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1254704.png)
